2-(3-Isopropoxy-4-methoxyphenyl)acetic Acid
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Overview
Description
2-(3-Isopropoxy-4-methoxyphenyl)acetic Acid is a chemical compound with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol . It is primarily used as a research chemical and is not intended for human use . The compound is characterized by the presence of an isopropoxy group and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropoxy-4-methoxyphenyl)acetic Acid can be achieved through various organic synthesis techniques. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement of raw materials .
Chemical Reactions Analysis
Types of Reactions
2-(3-Isopropoxy-4-methoxyphenyl)acetic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-(3-Isopropoxy-4-methoxyphenyl)acetic Acid is a valuable research chemical with applications in various scientific fields. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(3-Isopropoxy-4-methoxyphenyl)acetic Acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylacetic Acid: A derivative of phenylacetic acid with a methoxy group at the meta position.
4-Methoxyphenylacetic Acid: Similar to 3-methoxyphenylacetic acid but with the methoxy group at the para position.
Uniqueness
Properties
Molecular Formula |
C12H16O4 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-(4-methoxy-3-propan-2-yloxyphenyl)acetic acid |
InChI |
InChI=1S/C12H16O4/c1-8(2)16-11-6-9(7-12(13)14)4-5-10(11)15-3/h4-6,8H,7H2,1-3H3,(H,13,14) |
InChI Key |
VVFFPBRYRUBHHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)CC(=O)O)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.